molecular formula C11H21N3O3 B7016352 N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide

N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide

Cat. No.: B7016352
M. Wt: 243.30 g/mol
InChI Key: KMGWSMVVXNKSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide: is a synthetic organic compound that features a morpholine ring substituted with an aminooxan group and a carboxamide group

Properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c12-11(1-5-16-6-2-11)9-13-10(15)14-3-7-17-8-4-14/h1-9,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGWSMVVXNKSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with aminooxan intermediates under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives, while reduction can produce reduced morpholine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its unique structural features .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
  • N-[(4-cyclopentyl)methyl]morpholine-4-carboxamide
  • N-[(4-methylphenyl)methyl]morpholine-4-carboxamide

Uniqueness: N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide is unique due to the presence of the aminooxan group, which imparts distinct chemical and biological properties.

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